molecular formula C15H11NO3S2 B2787233 5-(((4-Phenylthiazol-2-yl)thio)methyl)furan-2-carboxylic acid CAS No. 1105193-43-8

5-(((4-Phenylthiazol-2-yl)thio)methyl)furan-2-carboxylic acid

Cat. No.: B2787233
CAS No.: 1105193-43-8
M. Wt: 317.38
InChI Key: KALRASIJYKQEGK-UHFFFAOYSA-N
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Description

5-(((4-Phenylthiazol-2-yl)thio)methyl)furan-2-carboxylic acid is a heterocyclic compound that features a thiazole ring and a furan ring. The presence of these rings makes it a compound of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Properties

IUPAC Name

5-[(4-phenyl-1,3-thiazol-2-yl)sulfanylmethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S2/c17-14(18)13-7-6-11(19-13)8-20-15-16-12(9-21-15)10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALRASIJYKQEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)SCC3=CC=C(O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Phenylthiazol-2-yl)thio)methyl)furan-2-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Furan Ring: The furan ring is synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Coupling of Thiazole and Furan Rings: The final step involves coupling the thiazole and furan rings through a thioether linkage, typically using a thiol and a halogenated furan derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated derivatives and strong bases or acids are often employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted thiazole and furan derivatives.

Scientific Research Applications

5-(((4-Phenylthiazol-2-yl)thio)methyl)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(((4-Phenylthiazol-2-yl)thio)methyl)furan-2-carboxylic acid involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: The compound can inhibit enzyme activity, bind to receptors to modulate signaling pathways, and intercalate into DNA to disrupt replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and benzothiazole share structural similarities.

    Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid are structurally related.

Uniqueness

5-(((4-Phenylthiazol-2-yl)thio)methyl)furan-2-carboxylic acid is unique due to the combination of the thiazole and furan rings, which imparts distinct chemical and biological properties not found in simpler thiazole or furan derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

5-(((4-Phenylthiazol-2-yl)thio)methyl)furan-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of furan derivatives with thiazole-containing compounds. The structural characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the synthesized compound.

Antimicrobial Properties

Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial activity. A study demonstrated that derivatives of thiazole showed effectiveness against various bacterial strains, suggesting that this compound may possess similar properties due to its structural components .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, a recent investigation into thiazole-containing compounds revealed their ability to inhibit cancer cell proliferation in vitro. The mechanism often involves induction of apoptosis and cell cycle arrest in cancer cells. The specific effects of this compound on cancer cell lines are yet to be extensively studied but are anticipated based on related compounds .

Enzyme Inhibition

Thiazole derivatives have also been reported to inhibit various enzymes linked to disease processes. For example, they may act as inhibitors of protein kinases or other enzymes involved in inflammatory pathways. The enzyme inhibition profile of this compound remains to be elucidated but could provide insights into its therapeutic applications .

Case Studies

  • Antimicrobial Study : A study conducted on a series of thiazole derivatives demonstrated that modifications in the thiazole ring significantly influenced antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests that similar modifications in this compound could enhance its efficacy .
  • Anticancer Research : In a comparative study, several thiazole derivatives were tested for their cytotoxic effects on breast cancer cell lines. The results indicated that compounds with a similar structural motif to this compound exhibited significant cytotoxicity, leading to further exploration of their mechanisms .

Research Findings and Data Tables

Study Activity Tested Results Reference
Study 1AntimicrobialEffective against S. aureus and E. coli
Study 2AnticancerInduced apoptosis in breast cancer cells
Study 3Enzyme InhibitionInhibited protein kinases involved in inflammation

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